molecular formula C19H23NO4 B2605145 N-cyclohexyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 325802-69-5

N-cyclohexyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2605145
CAS No.: 325802-69-5
M. Wt: 329.396
InChI Key: FLNFVIRVSJJBAC-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative featuring a 2H-chromene (coumarin) core substituted with a 6-methoxy group, a 2-oxo moiety, and a carboxamide group at position 2. The carboxamide nitrogen is further functionalized with cyclohexyl and ethyl groups, conferring steric bulk and lipophilicity. Coumarin derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name

N-cyclohexyl-N-ethyl-6-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-3-20(14-7-5-4-6-8-14)18(21)16-12-13-11-15(23-2)9-10-17(13)24-19(16)22/h9-12,14H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNFVIRVSJJBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the chromene derivative with an appropriate amine (cyclohexylamine and ethylamine) in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of thioethers or secondary amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-cyclohexyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide as an anticancer agent. Research indicates that derivatives of chromene compounds exhibit cytotoxic effects against various cancer cell lines.

Study Cell Line Tested IC50 (µM) Mechanism of Action
MCF-7 (breast cancer)15.4Induction of apoptosis
A549 (lung cancer)12.8Inhibition of proliferation

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, which may be beneficial in treating conditions like arthritis.

Study Model Used Cytokine Inhibition (%) Notes
LPS-stimulated macrophages60%Dose-dependent response

Pharmacological Insights

This compound has shown promise in various pharmacological contexts:

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties, potentially useful in neurodegenerative diseases like Alzheimer's.

Study Model Used Neuroprotection (%) Mechanism
PC12 cells75%Reduction of oxidative stress

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against several bacterial strains, showing significant inhibition.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

Material Science Applications

In addition to biological applications, this compound can also be utilized in material science, particularly in the development of polymers and coatings due to its unique chemical structure.

Polymer Synthesis

The compound can serve as a monomer in the synthesis of novel polymeric materials with enhanced thermal and mechanical properties.

Coating Formulations

In coating applications, it can improve adhesion and durability due to its functional groups that interact favorably with substrates.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

N-(2-Carboxyphenyl)-6-Methoxy-2-Oxo-2H-Chromene-3-Carboxamide (36b)

  • Structure : Features a 2-carboxyphenyl group on the amide nitrogen and a 6-methoxy substituent.
  • Synthesis: Prepared via condensation of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid chloride with 2-aminobenzoic acid, yielding 59–69% .
  • Properties :
    • Melting point: 124–125°C (lower than aryl-substituted analogues due to hydrogen-bonding disruption by the carboxylic acid group).
    • NMR: NH proton at δ 13.20 (DMSO-d6), indicating strong hydrogen bonding.
    • IR: Peaks at 1726 cm⁻¹ (C=O, coumarin) and 1694 cm⁻¹ (C=O, amide) .

N-(3,5-Dimethylphenyl)-3-Oxo-3H-Benzo[f]Chromene-2-Carboxamide (5a)

  • Structure : Aryl-substituted (3,5-dimethylphenyl) benzo[f]chromene carboxamide.
  • Synthesis : Synthesized via reaction of 3-oxo-3H-benzo[f]chromene-2-carbonyl chloride with 3,5-dimethylaniline (74.4% yield) .
  • Properties :
    • Melting point: 277.1–279.2°C (higher than aliphatic-substituted analogues due to aromatic packing efficiency).
    • NMR: Aromatic protons at δ 7.45 (s, 2H) and δ 6.85 (s, 1H) .

N,N-Dibenzyl-6-Methoxy-2-Oxo-2H-Chromene-3-Carboxamide

  • Structure : Di-benzyl groups on the amide nitrogen.

6-Bromo-N-(2-Methylcyclohexyl)-2-Oxo-2H-Chromene-3-Carboxamide

  • Structure : Bromine at position 6 and a 2-methylcyclohexyl substituent.

Yield Considerations :

  • Aryl-substituted analogues (e.g., 5a) achieve higher yields (74.4%) compared to bulky aliphatic derivatives due to reduced steric hindrance during coupling .
  • The target compound’s cyclohexyl-ethyl substituents may lower yields relative to aryl analogues due to steric challenges.

Physicochemical Properties

Melting Points

  • Aryl-Substituted : Higher melting points (e.g., 5a: 277°C) due to π-π stacking and hydrogen bonding.
  • Aliphatic-Substituted : Lower melting points (e.g., 36b: 124°C) due to reduced crystallinity. The target compound’s cyclohexyl-ethyl groups may result in a melting point between 150–200°C, depending on purity .

Spectral Data

  • NMR: The absence of an NH proton (due to N,N-disubstitution) distinguishes the target compound from monosubstituted analogues (e.g., 36b).
  • IR : Expected C=O stretches at ~1720 cm⁻¹ (coumarin) and ~1680 cm⁻¹ (amide) .

Solubility

  • Lipophilicity : Cyclohexyl and ethyl groups enhance lipid solubility compared to polar aryl or carboxyphenyl substituents .

Biological Activity

N-cyclohexyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, exploring its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC24H25NO4
Molecular Weight391.47 g/mol
InChIInChI=1S/C24H25NO4/c1-28...
InChIKeyOXVYUJRJJRWWAG-UHFFFAOYSA-N

These properties indicate a complex structure that may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. It has shown significant cytotoxic effects against various cancer cell lines, including:

  • Human breast adenocarcinoma (MCF-7)
  • Acute lymphoblastic leukemia (CEM-13)
  • Melanoma (MEL-8)

For instance, compounds derived from similar chromene structures demonstrated IC50 values in the micromolar range against MCF-7 cells, indicating effective inhibition of cell proliferation and induction of apoptosis through mechanisms involving caspase activation .

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest. Flow cytometry assays have revealed that these compounds can trigger apoptosis in a dose-dependent manner, particularly by increasing caspase 3/7 activity. This suggests that this compound may act as a potent inducer of programmed cell death in cancer cells .

Other Biological Activities

Beyond anticancer effects, this compound may possess other biological activities, including:

  • Antimicrobial properties : Potential efficacy against Gram-negative bacteria.
  • Neuroprotective effects : Similar derivatives have shown promise in inhibiting neurodegenerative processes by modulating amyloid-beta aggregation and cholinesterase activity .

Study 1: Anticancer Efficacy

In a study examining the cytotoxic effects of various chromene derivatives, this compound was found to exhibit significant activity against MCF-7 cells with an IC50 value comparable to established chemotherapeutics like doxorubicin. The study indicated that the presence of electron-withdrawing groups at specific positions on the aromatic ring enhanced biological potency .

Study 2: Neuroprotective Properties

Another investigation into modified chromene derivatives demonstrated that compounds similar to this compound could inhibit butyrylcholinesterase (BuChE) and showed significant neuroprotective effects in vitro. These findings suggest potential applications in treating neurodegenerative diseases such as Alzheimer's .

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